molecular formula C10H9BrClNO B7946934 Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone

Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone

Cat. No.: B7946934
M. Wt: 274.54 g/mol
InChI Key: GXDUQYMJKORBNR-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone is a chemical compound that features an azetidine ring attached to a methanone group, which is further substituted with a 5-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(5-bromo-2-chlorophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the 5-bromo-2-chlorophenyl group. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Azetidin-1-yl(5-bromo-2-chlorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-bromo-2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the 5-bromo-2-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

azetidin-1-yl-(5-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDUQYMJKORBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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